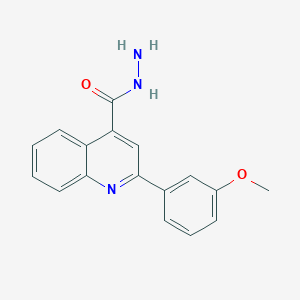

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a methoxyphenyl group and a carbohydrazide moiety suggests potential for various biological activities, as modifications to the quinoline core have been shown to result in compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include processes such as domino reactions, condensation, and electrophilic aromatic substitution. For instance, a domino process has been used to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . These methods highlight the versatility of quinoline synthesis and the potential approaches that could be adapted for the synthesis of "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide".

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction and spectroscopic data. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, providing insights into the arrangement of atoms and the geometry of the molecules . These studies are crucial for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, often influenced by the substituents on the quinoline ring. The introduction of different functional groups can lead to compounds with distinct chemical behaviors. For example, the presence of a methoxy group can influence the electronic properties of the molecule and affect its reactivity in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the solubility of the compounds can be influenced by the presence of substituents like methoxy groups, which can increase solubility in certain solvents . The crystal structure analysis can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's physical state and stability .

Applications De Recherche Scientifique

Antimicrobial Activity Quinoline derivatives, including those related to 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide, have been extensively studied for their antimicrobial properties. For example, Özyanik et al. (2012) synthesized quinoline derivatives and found that some exhibited good to moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Similarly, Adimule et al. (2014) studied novel derivatives of 8-hydroxy quinolone with antibacterial and anticancer properties (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).

Anticancer Agents Quinoline derivatives have shown potential as anticancer agents. Bingul et al. (2016) identified a new series of biologically active hydrazide compounds with a quinoline moiety, showing significant activity against various cancer cell lines (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Corrosion Inhibition Quinoline derivatives are also investigated for their corrosion inhibition capabilities. Erdoğan et al. (2017) performed a computational study on novel quinoline derivatives to evaluate their effectiveness in inhibiting iron corrosion (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Antitubercular Agents Research indicates that quinoline derivatives can be effective antitubercular agents. Karkara et al. (2020) synthesized derivatives containing amino carbinols and evaluated them against Mycobacterium tuberculosis, showing significant in vitro activity (Karkara, Mishra, Singh, & Panda, 2020).

Green Corrosion Inhibitors Novel quinoline derivatives have been identified as green corrosion inhibitors. Singh et al. (2016) analyzed the effect of such derivatives on mild steel in acidic medium, showing significant corrosion inhibition efficiency (Singh, Srivastava, & Quraishi, 2016).

Drug Synthesis and Docking Applications Ali et al. (2019) conducted in silico and in vitro evaluations of new quinoline derivatives and their complexes for potential drug synthesis and docking applications, showing promising antimicrobial activity (Ali, El-Sakka, Soliman, & Mohamed, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPNYOTIABGDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)